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molecular formula C12H17NO2 B1605999 N,N-diethyl-2-methoxybenzamide CAS No. 51674-10-3

N,N-diethyl-2-methoxybenzamide

Cat. No. B1605999
M. Wt: 207.27 g/mol
InChI Key: ZFIIUAIWXACNKN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07351863B2

Procedure details

Into a three-necked flask (200 ml), a toluene solution (56 g) containing diethylamine (25.80 g; 0.352 moles) was placed. While the flask was cooled with ice water and the solution was stirred, a toluene solution (30 g) of 2-methoxybenzoyl chloride (2.00 g; 0.117 moles) was added dropwise over 30 minutes. After the addition was completed, water was added to the resultant mixture, and diethylamine and diethylamine hydrochloride in excess amounts were removed. The obtained toluene layer was dehydrated with MgSO4. Then, the solvent was removed by distillation, and a light yellow liquid was obtained (the obtained amount: 22.81 g; the yield: 94%).
Quantity
56 g
Type
reactant
Reaction Step One
Quantity
25.8 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
30 g
Type
reactant
Reaction Step Three
Quantity
2 g
Type
reactant
Reaction Step Three
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
C1(C)C=CC=CC=1.[CH2:8]([NH:10][CH2:11][CH3:12])[CH3:9].[CH3:13][O:14][C:15]1[CH:23]=[CH:22][CH:21]=[CH:20][C:16]=1[C:17](Cl)=[O:18].Cl.C(NCC)C>O>[CH2:8]([N:10]([CH2:11][CH3:12])[C:17](=[O:18])[C:16]1[CH:20]=[CH:21][CH:22]=[CH:23][C:15]=1[O:14][CH3:13])[CH3:9] |f:3.4|

Inputs

Step One
Name
Quantity
56 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
25.8 g
Type
reactant
Smiles
C(C)NCC
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
30 g
Type
reactant
Smiles
C1(=CC=CC=C1)C
Name
Quantity
2 g
Type
reactant
Smiles
COC1=C(C(=O)Cl)C=CC=C1
Step Four
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)NCC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.C(C)NCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the solution was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After the addition
CUSTOM
Type
CUSTOM
Details
were removed
CUSTOM
Type
CUSTOM
Details
Then, the solvent was removed by distillation
CUSTOM
Type
CUSTOM
Details
a light yellow liquid was obtained (the obtained amount

Outcomes

Product
Name
Type
Smiles
C(C)N(C(C1=C(C=CC=C1)OC)=O)CC
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 94%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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